5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine
Description
5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a sulfur-linked 2,6-dichlorophenyl group at position 5 and phenyl substituents at positions 3 and 6. This structural motif combines electron-withdrawing chlorine atoms and a sulfanyl group, which may influence its electronic properties, reactivity, and biological activity.
Properties
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2N3S/c22-16-12-7-13-17(23)19(16)27-21-18(14-8-3-1-4-9-14)25-26-20(24-21)15-10-5-2-6-11-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWMCOAWQONGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)SC4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dichlorobenzenethiol with 3,6-diphenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different products.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
The biological activity of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine has been primarily investigated for its antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit promising anticancer effects. Notably:
- A study found that modifications to triazine hybrids can enhance their antiproliferative activity against various cancer cell lines. One derivative displayed superior inhibitory effects compared to traditional chemotherapeutics like 5-Fluorouracil against MGC-803 and PC-3 cell lines.
The mechanisms underlying these anticancer effects include:
- Induction of apoptosis : The compound modulates apoptosis-related proteins leading to programmed cell death.
- Cell cycle arrest : It causes arrest at the G2/M phase of the cell cycle.
- Cytotoxicity : Morphological changes in cancer cells indicate cytotoxic effects.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound in various applications:
-
Anticancer Studies :
- A comparative study highlighted that certain triazine derivatives exhibited enhanced activity against cancer cell lines compared to standard treatments . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazine ring could significantly impact biological activity.
-
Mechanistic Insights :
- Investigations into the mechanism of action have shown that the compound may induce oxidative stress through redox cycling processes. This can lead to increased reactive oxygen species (ROS), contributing to its anticancer efficacy.
- Synthetic Routes :
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Key Findings | References |
|---|---|---|---|
| Anticancer | MGC-803 | Superior effects compared to 5-Fluorouracil | |
| PC-3 | Induces apoptosis and cell cycle arrest | ||
| Antimicrobial | Limited studies | Potential interactions with microbial targets |
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The sulfanyl group at position 5 distinguishes the target compound from derivatives with amino (e.g., morpholine, piperazine) or pyridyl substituents. Key comparisons include:
- 5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k): The morpholine group introduces strong electron-donating properties, as evidenced by NMR shifts (e.g., δ 3.47–3.62 ppm for morpholine protons) .
- 5-(4-Methylpiperazin-1-yl)-3,6-diphenyl-1,2,4-triazine (3m) : The methylpiperazine substituent enhances solubility due to its basic nitrogen, whereas the sulfanyl group in the target compound may increase lipophilicity, impacting membrane permeability .
Physicochemical and Reactivity Comparisons
NMR and Spectroscopic Data
- NMR Shifts: Amino-substituted triazines (e.g., 3k, 3m) show distinct downfield shifts for N–H protons (δ 8.66–8.99 ppm) . The sulfanyl group in the target compound may produce unique shifts due to sulfur’s polarizability.
- Crystallography : X-ray analysis of 3k confirmed planar triazine rings with phenyl substituents oriented at ~60° angles, a feature likely shared by the target compound .
Reactivity in Cycloaddition Reactions
- Diels–Alder Reactivity : 3,6-Diphenyl-1,2,4-triazine reacts with cyclooctyne at a rate constant of 0.12 M⁻¹s⁻¹, while its 5-substituted tetrazine analogue reacts faster (0.35 M⁻¹s⁻¹) . The sulfanyl group’s electron-donating nature in the target compound may reduce its electron-deficient character, slowing similar reactions.
Pharmacokinetic and Drug-Likeness Considerations
- Metabolic Stability : Sulfur-containing compounds are prone to oxidation, suggesting the target compound may have a shorter half-life than nitrogen-substituted analogues like 3k or 3m .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on formula C₂₁H₁₃Cl₂N₃S.
Biological Activity
5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine is a synthetic compound with significant potential in various biological applications. Its unique structure includes a triazine ring and dichlorophenyl and diphenyl substituents, making it a candidate for research in areas such as anticancer and antimicrobial activity. This article reviews the biological activities associated with this compound, summarizing findings from various studies.
- Molecular Formula : C21H13Cl2N3S
- Molecular Weight : 410.3 g/mol
- CAS Number : 866051-57-2
Biological Activity Overview
The biological activity of 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine has been investigated primarily for its antimicrobial and anticancer properties.
Anticancer Activity
Research indicates that derivatives of triazine compounds exhibit promising anticancer effects. For instance, a study on related triazine hybrids demonstrated that modifications could enhance their antiproliferative activity against various cancer cell lines. Specifically, one derivative displayed superior inhibitory effects compared to traditional chemotherapeutics like 5-Fluorouracil (5-Fu) against cell lines such as MGC-803 and PC-3 .
The mechanism by which these compounds exert their anticancer effects often involves:
- Induction of apoptosis through modulation of apoptosis-related proteins.
- Cell cycle arrest at the G2/M phase.
- Morphological changes in cancer cells indicating cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies, it showed higher antimicrobial activity relative to other synthesized compounds within the same class. The presence of electron-withdrawing groups like chlorine is thought to enhance its effectiveness against bacterial strains .
Study 1: Anticancer Efficacy
A study explored a series of 5,6-diaryl-1,2,4-triazines and their hybrids. Among these compounds, certain derivatives exhibited significant antiproliferative activity against selected cancer cell lines. For example:
- Compound 11E : Demonstrated potent inhibitory effects on MGC-803 cells by inducing apoptosis and causing cell cycle arrest .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of triazine derivatives. The results indicated that:
- The synthesized compounds showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
- The structural modifications significantly influenced their antimicrobial potency .
Comparative Analysis Table
| Compound Name | Activity Type | IC50 Value (µg/mL) | Target Cell Line / Microorganism |
|---|---|---|---|
| Compound 11E | Anticancer | < 10 | MGC-803 |
| Compound 5 | Antimicrobial | < 20 | Staphylococcus aureus |
| Compound X | Anticancer | > 50 | PC-3 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key challenges include controlling regioselectivity during thioether bond formation and minimizing byproducts. Optimization strategies include:
- Temperature control (e.g., 60–80°C for thioether coupling).
- Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
- Catalytic additives (e.g., K₂CO₃) to enhance reaction efficiency.
- Purification via column chromatography or recrystallization .
Q. How is the structure of this compound confirmed post-synthesis?
- Answer : Structural confirmation employs:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic protons, sulfanyl linkage, and triazine ring.
- X-ray crystallography : Resolve bond angles and spatial arrangement (e.g., Acta Crystallographica Section E methods) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Q. What in silico tools are used to predict physicochemical properties and drug-likeness?
- Answer : Tools like SwissADME assess:
- Lipophilicity (LogP values).
- Solubility (aqueous and organic solvents).
- Pharmacokinetics (bioavailability, blood-brain barrier permeability).
- Drug-likeness via Lipinski’s Rule of Five. Comparative studies with reference drugs (e.g., celecoxib) highlight structural advantages .
Advanced Research Questions
Q. How do modifications to the triazine core or sulfanyl group impact biological activity?
- Answer : Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance stability and target binding.
- Sulfanyl group replacement (e.g., with oxadiazole) alters electronic properties and bioactivity.
- Triazine N-substitution influences interactions with enzymes (e.g., kinases or cytochrome P450) .
Q. What methodologies resolve contradictions between computational predictions and experimental bioactivity data?
- Answer : Discrepancies arise from:
- Solvent effects : Predicted LogP vs. observed solubility in PBS.
- Protein binding : In silico models may not account for serum albumin interactions.
- Mitigation strategies:
- Docking simulations with explicit solvent models.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can environmental stability and degradation pathways be assessed?
- Answer : Follow OECD guidelines for:
- Hydrolysis : pH-dependent studies (pH 4–9) to identify breakdown products.
- Photolysis : UV-Vis exposure to simulate sunlight degradation.
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays for acute toxicity .
Methodological Recommendations
- Synthetic Optimization : Use fractional factorial design to prioritize reaction variables (e.g., solvent polarity, catalyst loading) .
- Biological Assays : Pair in vitro enzyme inhibition with in vivo zebrafish models for toxicity screening .
- Data Validation : Cross-reference computational ADME predictions with HPLC-MS/MS pharmacokinetic profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
